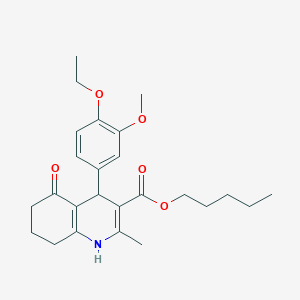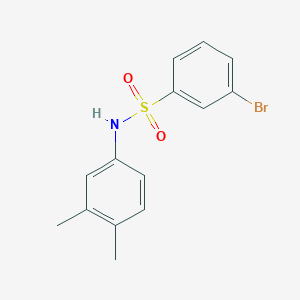![molecular formula C19H14FN7O2 B265793 8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT-1, is a novel compound that has shown promising results in scientific research. TAT-1 belongs to the class of heptazanonanes and has a unique chemical structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
Wirkmechanismus
TAT-1 exerts its effects by binding to specific receptors in the body. This binding activates various signaling pathways that lead to the inhibition of cancer cell growth and the protection of neurons from damage. TAT-1 has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TAT-1 has been shown to modulate various biochemical and physiological processes in the body. Studies have demonstrated that TAT-1 can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. TAT-1 has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TAT-1 in lab experiments is its unique chemical structure, which makes it a potential candidate for various applications in the field of medicine and biotechnology. However, the synthesis of TAT-1 is a complex process that requires expertise in organic chemistry. Additionally, further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications.
Zukünftige Richtungen
There are several future directions for research on TAT-1. One potential area of research is the development of TAT-1-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of research is the exploration of TAT-1's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the safety and efficacy of TAT-1 in humans.
In conclusion, TAT-1 is a novel compound that has shown promising results in scientific research. Its unique chemical structure and potential applications in the field of medicine and biotechnology make it an exciting area of research. Further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications and to explore its potential as a diagnostic tool.
Synthesemethoden
The synthesis of TAT-1 involves a complex series of reactions that require expertise in organic chemistry. The most commonly used method for synthesizing TAT-1 involves the reaction of 3-fluoroaniline and 4-methoxybenzaldehyde with heptazanonane-2,4,5,6,7,11,12-heptone. This reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure TAT-1.
Wissenschaftliche Forschungsanwendungen
TAT-1 has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that TAT-1 has anti-cancer properties and can inhibit the growth of cancer cells. TAT-1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C19H14FN7O2 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-7-5-10(6-8-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-3-2-4-12(20)9-11/h2-9,17,25-26H,1H3 |
InChI-Schlüssel |
WRZVAEPIEFKJTN-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)


![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)


![4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)